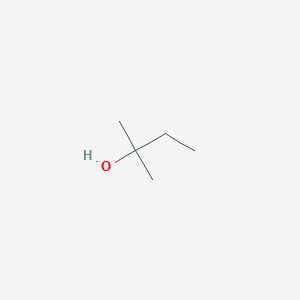
(R)-1-Cbz-3-Aminopyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-Cbz-3-Aminopyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a carbobenzyloxy (Cbz) protecting group attached to the nitrogen atom of the pyrrolidine ring. This compound is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Cbz-3-Aminopyrrolidine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available ®-3-Aminopyrrolidine.
Protection: The amino group of ®-3-Aminopyrrolidine is protected using a carbobenzyloxy (Cbz) group. This is achieved by reacting ®-3-Aminopyrrolidine with benzyl chloroformate in the presence of a base such as sodium bicarbonate.
Formation of Hydrochloride Salt: The protected amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-1-Cbz-3-Aminopyrrolidine hydrochloride follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of ®-3-Aminopyrrolidine are reacted with benzyl chloroformate.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Conversion to Hydrochloride Salt: The purified product is treated with hydrochloric acid to obtain the hydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-Cbz-3-Aminopyrrolidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The Cbz group can be removed under acidic or hydrogenolytic conditions to yield the free amine.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: It can undergo oxidation to form corresponding oxides.
Common Reagents and Conditions
Hydrogenolysis: Palladium on carbon (Pd/C) is commonly used for the removal of the Cbz group.
Acidic Conditions: Hydrochloric acid or trifluoroacetic acid can be used for deprotection.
Oxidizing Agents: Agents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products
The major products formed from these reactions include:
Free Amine: Obtained after deprotection of the Cbz group.
Reduced Derivatives: Various reduced forms depending on the reducing agent used.
Oxidized Products: Different oxides formed through oxidation reactions.
Applications De Recherche Scientifique
®-1-Cbz-3-Aminopyrrolidine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of ®-1-Cbz-3-Aminopyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound acts as a precursor or intermediate in the synthesis of bioactive molecules. Its effects are mediated through the formation of covalent bonds with target proteins or enzymes, leading to modulation of their activity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Protein Modification: It can modify proteins through covalent attachment, altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-Cbz-3-Aminopyrrolidine hydrochloride: The enantiomer of ®-1-Cbz-3-Aminopyrrolidine hydrochloride.
N-Boc-3-Aminopyrrolidine: Another protected form of 3-Aminopyrrolidine with a tert-butoxycarbonyl (Boc) group.
3-Aminopyrrolidine: The unprotected form of the compound.
Uniqueness
®-1-Cbz-3-Aminopyrrolidine hydrochloride is unique due to its specific stereochemistry and the presence of the Cbz protecting group. This makes it particularly useful in asymmetric synthesis and in the preparation of chiral compounds. The Cbz group provides stability and can be selectively removed under mild conditions, making it a versatile intermediate in organic synthesis.
Propriétés
IUPAC Name |
benzyl (3R)-3-aminopyrrolidine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c13-11-6-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10;/h1-5,11H,6-9,13H2;1H/t11-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQVBYGRFHOBNO-RFVHGSKJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)OCC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N)C(=O)OCC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl N-[(2S)-1-[[(2S,5S)-3,3-difluoro-5-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxo-1,6-diphenylhexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B152233.png)











![4-[4-(4-Ethylphenyl)phenyl]benzenecarbonitrile](/img/structure/B152262.png)
